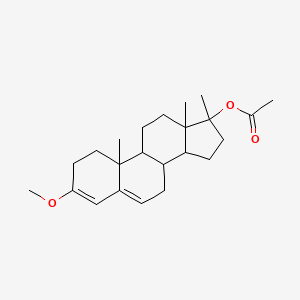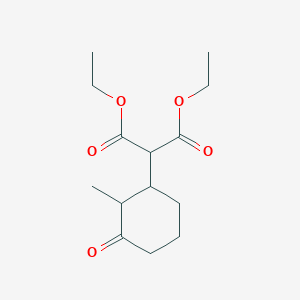
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its cyclohexyl ring substituted with a methyl and oxo group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methyl-3-oxocyclohexyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
化学反応の分析
Types of Reactions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enolate ion formed from this compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions, with bases like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of diethyl(2-methyl-3-oxocyclohexyl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a valuable tool in the formation of carbon-carbon bonds and the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate but with different solubility and reactivity properties.
Ethyl acetoacetate: A β-keto ester used in the synthesis of heterocyclic compounds and pharmaceuticals.
Uniqueness
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to simpler malonate esters. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements.
特性
CAS番号 |
6272-53-3 |
|---|---|
分子式 |
C14H22O5 |
分子量 |
270.32 g/mol |
IUPAC名 |
diethyl 2-(2-methyl-3-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C14H22O5/c1-4-18-13(16)12(14(17)19-5-2)10-7-6-8-11(15)9(10)3/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
XTLSHVGRFIMJCF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CCCC(=O)C1C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


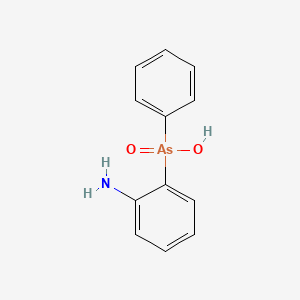
![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)

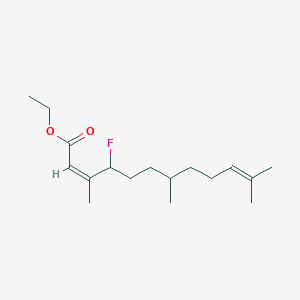



![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
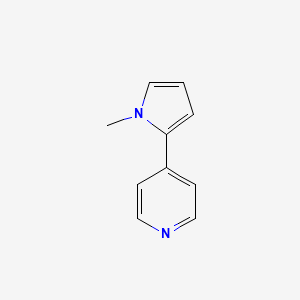
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
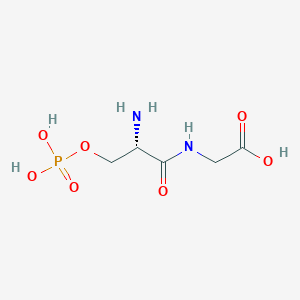
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
